REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([O:12]C)[C:6]([N+:14]([O-:16])=[O:15])=[C:5]([O:17]C)[C:4]=1[N+:19]([O-:21])=[O:20].N.[C:23]1([NH2:40])[C:28]([N+:29]([O-:31])=[O:30])=[C:27]([NH2:32])[C:26]([N+:33]([O-:35])=[O:34])=[C:25]([NH2:36])[C:24]=1[N+:37]([O-:39])=[O:38]>>[N+:9]([C:8]1[C:3]([OH:2])=[C:4]([N+:19]([O-:21])=[O:20])[C:5]([OH:17])=[C:6]([N+:14]([O-:16])=[O:15])[C:7]=1[OH:12])([O-:11])=[O:10].[C:23]1([NH2:40])[C:24]([N+:37]([O-:39])=[O:38])=[C:25]([NH2:36])[C:26]([N+:33]([O-:35])=[O:34])=[C:27]([NH2:32])[C:28]=1[N+:29]([O-:31])=[O:30]
|
Name
|
1,3,5-trimethoxy-2,4,6-trinitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with N-methylpyrrolidinone and methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding crystals of the TATB
|
Type
|
CUSTOM
|
Details
|
the amination reaction
|
Type
|
CUSTOM
|
Details
|
the animation reaction
|
Type
|
CUSTOM
|
Details
|
is conducted at room temperature
|
Type
|
CUSTOM
|
Details
|
at atmospheric pressure and −33° C
|
Type
|
CUSTOM
|
Details
|
the animation reaction
|
Type
|
CUSTOM
|
Details
|
utilizes multiple drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |